(1R,2R)-2-methylcyclopropan-1-amine
Description
BenchChem offers high-quality (1R,2R)-2-methylcyclopropan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R,2R)-2-methylcyclopropan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(1R,2R)-2-methylcyclopropan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N/c1-3-2-4(3)5/h3-4H,2,5H2,1H3/t3-,4-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYTANBUURZFYHD-QWWZWVQMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]1N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
71.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Alchemist's Choice: A Technical Guide to (1R,2R)-2-methylcyclopropan-1-amine Hydrochloride Salt vs. Free Base
For the Modern Drug Hunter: Navigating the Physicochemical Landscape of a Privileged Scaffold
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The cyclopropylamine motif is a cornerstone in modern medicinal chemistry, prized for its unique conformational constraints and metabolic stability. Within this class, (1R,2R)-2-methylcyclopropan-1-amine serves as a critical chiral building block for numerous advanced pharmaceutical intermediates. The choice between its free base and hydrochloride salt form is a pivotal decision in the drug development cascade, profoundly influencing everything from process chemistry and formulation to bioavailability and stability. This guide provides an in-depth technical analysis of these two forms, offering field-proven insights and detailed experimental methodologies to empower researchers, scientists, and drug development professionals in making informed, data-driven decisions. We will explore the synthesis, interconversion, and comparative physicochemical properties of the hydrochloride salt and the free base, underpinned by a mechanistic understanding of the trade-offs inherent to each form.
Introduction: The Strategic Imperative of Form Selection
The journey of a drug candidate from discovery to a marketed therapeutic is fraught with challenges, many of which are rooted in the fundamental physicochemical properties of the active pharmaceutical ingredient (API). For ionizable compounds like (1R,2R)-2-methylcyclopropan-1-amine, the selection of the optimal form—most commonly the free base or a salt—is a decision of paramount strategic importance.[1][] This choice is not merely a matter of chemical convenience; it dictates the API's processability, stability, solubility, and ultimately, its therapeutic efficacy.[3]
The hydrochloride salt, by virtue of its ionic nature, often presents as a crystalline solid with a higher melting point, enhanced aqueous solubility, and improved stability compared to the corresponding free base.[4][5] These attributes are highly desirable for robust manufacturing processes and predictable formulation performance. Conversely, the free base, which is typically more lipophilic, may be required for specific reaction chemistries or for achieving optimal permeability across biological membranes. Understanding the nuanced interplay of these properties is crucial for de-risking development and accelerating the path to clinical success.
This guide will dissect the core attributes of both the hydrochloride salt and the free base of (1R,2R)-2-methylcyclopropan-1-amine, providing a comprehensive framework for their evaluation and application.
Synthesis and Interconversion: Mastering the Amine's Form
The ability to efficiently synthesize the desired form and to interconvert between the salt and free base is fundamental to any drug development program.
Synthesis of (1R,2R)-2-methylcyclopropan-1-amine Hydrochloride
The hydrochloride salt is often the direct product of the final deprotection step in many synthetic routes, or it can be prepared by treating the free base with hydrochloric acid. A common synthetic strategy involves the Curtius rearrangement of a suitable carboxylic acid precursor, followed by deprotection of a carbamate intermediate.
Illustrative Synthetic Pathway:
Sources
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- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. (1S,2R)-2-fluorocyclopropan-1-amine hydrochloride(141042-20-8) 1H NMR spectrum [chemicalbook.com]
difference between (1R,2R) and (1S,2S)-2-methylcyclopropan-1-amine
An In-Depth Technical Guide to the Enantiomers of 2-Methylcyclopropan-1-amine: (1R,2R) vs. (1S,2S)
Abstract
The cyclopropane ring is a privileged structural motif in medicinal chemistry, prized for the unique conformational rigidity and metabolic stability it confers upon bioactive molecules.[1][2] When substituted, the cyclopropane scaffold frequently gives rise to stereoisomers, the distinct three-dimensional arrangements of which can profoundly influence pharmacological activity. This technical guide provides a detailed exploration of the two enantiomeric forms of 2-methylcyclopropan-1-amine: (1R,2R) and (1S,2S). We will dissect their structural relationship, compare their physicochemical properties, and discuss the critical implications of their stereochemistry in the context of drug discovery and development. Furthermore, this guide furnishes detailed protocols for their synthesis, resolution, and analytical characterization, offering a comprehensive resource for researchers and scientists in the field.
Part 1: Foundational Stereochemistry: Defining the Mirror Image Relationship
Stereoisomers are compounds that share the same molecular formula and connectivity but differ in the spatial arrangement of their atoms.[3] The (1R,2R) and (1S,2S) isomers of 2-methylcyclopropan-1-amine are a specific type of stereoisomer known as enantiomers.
Chirality in Substituted Cyclopropanes
2-Methylcyclopropan-1-amine possesses two chiral centers: the carbon atom bonded to the amine group (C1) and the carbon atom bonded to the methyl group (C2). A chiral center is a carbon atom attached to four different groups. The presence of these two stereocenters means that the molecule can exist in different, non-superimposable forms. Enantiomers are pairs of stereoisomers that are non-superimposable mirror images of each other.[4][5]
The Cahn-Ingold-Prelog (CIP) System: Assigning Absolute Configuration
To unambiguously describe the three-dimensional arrangement at each chiral center, the Cahn-Ingold-Prelog (CIP) priority rules are applied.[6][7] This system assigns a priority (1-4, with 1 being the highest) to each group attached to the chiral center based on atomic number.
Step-by-Step CIP Priority Assignment for 2-Methylcyclopropan-1-amine:
-
Identify Chiral Centers: C1 (attached to -NH₂, -H, and two ring carbons) and C2 (attached to -CH₃, -H, and two ring carbons).
-
Assign Priorities at C1 (Amine Carbon):
-
Priority 1: The Nitrogen atom of the amine group (-NH₂) has the highest atomic number (7).
-
Priority 2: Carbon C2, which is bonded to another carbon (C3), a methyl group, and a hydrogen.
-
Priority 3: Carbon C3, which is bonded to two hydrogens and carbon C2.
-
Priority 4: The Hydrogen atom (lowest atomic number).
-
-
Assign Priorities at C2 (Methyl Carbon):
-
Priority 1: Carbon C1, which is bonded to a nitrogen, another carbon (C3), and a hydrogen.
-
Priority 2: The Carbon atom of the methyl group (-CH₃).
-
Priority 3: Carbon C3, which is bonded to two hydrogens and carbon C1.
-
Priority 4: The Hydrogen atom.
-
Once priorities are assigned, the molecule is oriented so the lowest-priority group (4) points away from the viewer. The direction from priority 1 to 2 to 3 determines the configuration: clockwise is designated 'R' (Rectus), and counter-clockwise is 'S' (Sinister).[8][9]
For the (1R,2R) isomer, the configuration is 'R' at C1 and 'R' at C2. Its enantiomer, the (1S,2S) isomer, is the perfect mirror image and thus has the opposite configuration at every chiral center.[4]
Visualization of the Enantiomeric Pair
The mirror-image relationship between (1R,2R)- and (1S,2S)-2-methylcyclopropan-1-amine is fundamental to understanding their properties.
Caption: Enantiomeric relationship between (1R,2R) and (1S,2S) isomers.
Part 2: Comparative Physicochemical and Pharmacological Properties
The distinction between these enantiomers is not merely academic; it has profound real-world consequences, particularly in pharmacology.
Physicochemical Properties
Enantiomers are physically identical in an achiral environment. They exhibit the same melting point, boiling point, density, and solubility in achiral solvents.[10] Their key distinguishing physical property is their interaction with plane-polarized light.
-
(1R,2R)-2-methylcyclopropan-1-amine will rotate plane-polarized light in one direction (e.g., dextrorotatory, (+)).
-
(1S,2S)-2-methylcyclopropan-1-amine will rotate plane-polarized light by the exact same magnitude but in the opposite direction (levorotatory, (-)).[11]
A 50:50 mixture of both enantiomers, known as a racemic mixture, will not rotate plane-polarized light as the rotations cancel each other out.
| Property | (1R,2R)-Isomer | (1S,2S)-Isomer | Rationale for Similarity/Difference |
| Molecular Weight | 71.12 g/mol [12] | 71.12 g/mol | Identical atomic composition. |
| Melting Point | Expected to be identical | Expected to be identical | Crystal lattice energies are identical for enantiomers. |
| Boiling Point | Expected to be identical | Expected to be identical | Intermolecular forces are identical in an achiral environment. |
| Solubility (achiral solvent) | Expected to be identical | Expected to be identical | Solvation energies are identical. |
| Specific Rotation [α] | +x° | -x° | Interaction with chiral plane-polarized light is equal and opposite. |
Biological and Pharmacological Implications
The environment inside a living organism is inherently chiral, composed of enantiomerically pure proteins, nucleic acids, and sugars. Consequently, enantiomers can interact differently with biological targets like enzymes and receptors. This can lead to significant differences in:
-
Efficacy: One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) may be inactive or less active.
-
Toxicity: The distomer may be responsible for undesirable side effects or toxicity.
-
Metabolism: The two enantiomers may be metabolized at different rates or through different pathways.
This principle is a cornerstone of modern drug development, where regulatory agencies strongly favor the development of single-enantiomer drugs over racemic mixtures to improve safety and efficacy.[13] Therefore, the ability to synthesize and test each enantiomer of 2-methylcyclopropan-1-amine independently is critical for any drug discovery program utilizing this scaffold.[14]
Part 3: Synthesis and Resolution Strategies
Obtaining enantiomerically pure samples of (1R,2R)- and (1S,2S)-2-methylcyclopropan-1-amine requires specialized synthetic or separation techniques.
Caption: General workflows for obtaining pure enantiomers.
Stereoselective Synthesis
Modern organic synthesis often employs methods that create a predominance of one enantiomer. This can be achieved through asymmetric cyclopropanation, using chiral catalysts or biocatalysts to control the stereochemical outcome of the ring-forming reaction.[15][16] Engineered enzymes, such as myoglobin variants, have shown remarkable efficiency and selectivity in producing specific stereoisomers of substituted cyclopropanes.[14][17]
Protocol: Chiral Resolution via Diastereomeric Salt Formation
This classic technique exploits the fact that while enantiomers have identical physical properties, diastereomers do not.[10] Diastereomers are stereoisomers that are not mirror images of each other.[18]
Objective: To separate a racemic mixture of (±)-2-methylcyclopropan-1-amine.
Principle: The racemic amine is reacted with a single enantiomer of a chiral acid (the resolving agent, e.g., (R)-(-)-mandelic acid). This creates a mixture of two diastereomeric salts: [(1R,2R)-amine:(R)-acid] and [(1S,2S)-amine:(R)-acid]. These salts have different solubilities and can be separated by fractional crystallization.
Methodology:
-
Salt Formation: Dissolve the racemic amine (1.0 eq) in a suitable solvent (e.g., ethanol). Add a solution of the chiral resolving agent (0.5 - 1.0 eq) in the same solvent.
-
Crystallization: Allow the solution to cool slowly. One diastereomeric salt will preferentially crystallize out due to lower solubility.
-
Isolation: Collect the crystals by filtration. The mother liquor will be enriched in the other diastereomeric salt.
-
Purification: Recrystallize the isolated salt to improve diastereomeric purity. Monitor purity using techniques like NMR or HPLC.
-
Liberation of Free Amine: Dissolve the purified diastereomeric salt in water and treat with a base (e.g., NaOH) to deprotonate the amine.
-
Extraction: Extract the free, enantiomerically pure amine with an organic solvent (e.g., diethyl ether), dry the organic layer, and remove the solvent under reduced pressure.
-
Repeat: The other enantiomer can be recovered from the mother liquor by a similar process.
Part 4: Analytical Characterization and Quality Control
Verifying the identity and purity of each enantiomer is a critical step for any research or development application.
Protocol: Enantiomeric Purity Determination by Chiral HPLC
High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for separating and quantifying enantiomers.[19][20]
Objective: To determine the enantiomeric excess (e.e.) of a sample of 2-methylcyclopropan-1-amine.
Principle: The CSP contains a chiral selector that interacts differently with each enantiomer. This differential interaction causes one enantiomer to travel through the column more slowly than the other, resulting in their separation.
Methodology:
-
Column Selection: Choose a suitable chiral column. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely used and effective for separating a broad range of chiral compounds.[20]
-
Sample Preparation: The amine may need to be derivatized (e.g., acylated) to improve its chromatographic properties and interaction with the CSP. Accurately prepare a dilute solution of the sample in the mobile phase.
-
Method Development:
-
Mobile Phase Screening: Optimize the mobile phase, typically a mixture of a nonpolar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol).
-
Parameter Optimization: Adjust the flow rate and column temperature to achieve baseline separation of the two enantiomer peaks with good resolution.
-
-
Analysis: Inject the prepared sample onto the HPLC system. The detector (typically UV) will generate a chromatogram.
-
Quantification: The area under each peak is proportional to the concentration of that enantiomer. The enantiomeric excess is calculated using the formula:
-
e.e. (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100
-
Confirmation of Absolute Configuration
While chiral chromatography separates enantiomers, it does not inherently identify which peak corresponds to the (1R,2R) isomer and which to the (1S,2S) isomer. Absolute configuration is definitively determined by:
-
X-ray Crystallography: An unambiguous method if a suitable single crystal of a salt or derivative can be grown.[19]
-
Chemical Correlation: Synthesizing the compound from a starting material of known absolute configuration.
-
Comparison to a Standard: Analyzing a certified reference standard of a known enantiomer under identical analytical conditions.
Conclusion
The distinction between (1R,2R)- and (1S,2S)-2-methylcyclopropan-1-amine is a clear and compelling illustration of the principles of stereoisomerism. While they are identical in their basic chemical makeup and most physical properties, their mirror-image, non-superimposable structures define them as distinct chemical entities. This difference is most pronounced in a chiral environment, where they can exhibit divergent biological activities, a fact of paramount importance for drug development professionals. A thorough understanding of their relationship, coupled with robust protocols for their synthesis, separation, and analysis, is essential for any researcher aiming to leverage the unique properties of the 2-methylcyclopropylamine scaffold in the pursuit of novel therapeutics.
References
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BYJU'S. (n.d.). Difference Between Enantiomers And Diastereomers. Retrieved from [Link]
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ChemTalk. (n.d.). Enantiomers vs. Diastereomers. Retrieved from [Link]
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Kannappan, V. (2025). Part 7: Analytical Techniques for Stereochemistry. Chiralpedia. Retrieved from [Link]
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Ashenhurst, J. (2019, March 8). Enantiomers vs Diastereomers vs The Same? Two Methods For Solving Problems. Master Organic Chemistry. Retrieved from [Link]
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Reddit. (2023, November 13). Enantiomers vs diastereomers. r/chemhelp. Retrieved from [Link]
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Oregon State University. (2020, June 22). Enantiomers and Diastereomers. Chemistry LibreTexts. Retrieved from [Link]
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Fujita, S. (2018). Correlation Diagrams of Epimeric Stereoisograms for Stereoisomerism of Cyclopropane Derivatives. Bulletin of the Chemical Society of Japan, 91(8), 1226-1240. Retrieved from [Link]
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Chemistry Stack Exchange. (2012, April 29). How do you separate enantiomers?. Retrieved from [Link]
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Auerbach, M. (2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. Retrieved from [Link]
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Padró, J. M., & Tiritan, M. E. (n.d.). Finding the Best Separation for Enantiomeric Mixtures. LCGC International. Retrieved from [Link]
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ACS Publications. (2026, February 9). Synthesis of Stereodefined Cyclopropylamine Derivatives from Cyclopropanols and Sulfinamides. Organic Letters. Retrieved from [Link]
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ResearchGate. (2025, August 6). Analytical Separation of Enantiomers by Gas Chromatography on Chiral Stationary Phases. Retrieved from [Link]
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AK Lectures. (n.d.). Cahn-Ingold-Prelog Priority System. Retrieved from [Link]
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MDPI. (2022, October 20). Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2. Retrieved from [Link]
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Wikipedia. (n.d.). Cahn–Ingold–Prelog priority rules. Retrieved from [Link]
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Charette, A. B. (n.d.). Stereoselective Cyclopropanation Reactions. Docentes FCT NOVA. Retrieved from [Link]
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OpenOChem Learn. (n.d.). CIP (Cahn-Ingold-Prelog) Priorities. Retrieved from [Link]
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Chemistry LibreTexts. (2019, June 5). 3.6 Cahn-Ingold Prelog Rules. Retrieved from [Link]
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Hernandez, K. E., et al. (2018). Gram-scale synthesis of chiral cyclopropane-containing drugs and drug precursors with engineered myoglobin catalysts featuring complementary stereoselectivity. ACS Catalysis, 8(11), 10810-10815. Retrieved from [Link]
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Binger, P., & Büch, H. M. (n.d.). Isomerization of Cyclopropane Derivatives by Homo[3][5] Hydrogen Shifts. Retrieved from [Link]
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University of Calgary. (n.d.). Assigning Group Priorities- The Cahn, Ingold, Prelog rules. Retrieved from [Link]
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KU ScholarWorks. (2022, October 20). Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2. Retrieved from [Link]
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ResearchGate. (n.d.). The importance of chiral cyclopropanes and representative asymmetric.... Retrieved from [Link]
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ResearchGate. (2015, December 24). Brief review on cyclopropane analogs: Synthesis and their pharmacological applications. Retrieved from [Link]
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Zhang, R. K., et al. (2022). A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. Journal of the American Chemical Society, 144(5), 2264-2273. Retrieved from [Link]
-
Fasan, R., et al. (2021). A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. Journal of the American Chemical Society, 143(5), 2324-2333. Retrieved from [Link]
-
Chemical Communications (RSC Publishing). (n.d.). Assembly of polysubstituted chiral cyclopropylamines via highly enantioselective Cu-catalyzed three-component cyclopropene alkenylamination. Retrieved from [Link]
-
PubChem. (n.d.). (1R,2R)-2-methylcyclopropan-1-amine. Retrieved from [Link]
- Google Patents. (n.d.). WO2006030017A1 - Synthesis of amine stereoisomers.
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MDPI. (2017, May 18). Highly Stereoselective Synthesis of a Compound Collection Based on the Bicyclic Scaffolds of Natural Products. Retrieved from [Link]
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ResearchGate. (2025, August 9). Practical Syntheses of Both Enantiomers of Cyclopropylglycine and of Methyl 2-Cyclopropyl-2-N-Boc-iminoacetate. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of Cyclic Amines. Retrieved from [Link]
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Methodological & Application
asymmetric synthesis of 2-methylcyclopropan-1-amine using chiral auxiliaries
Executive Summary & Strategic Overview
The cyclopropylamine motif is a privileged pharmacophore found in monoamine oxidase inhibitors (e.g., Tranylcypromine), antibiotics, and conformationally restricted amino acid analogues. The synthesis of 2-methylcyclopropan-1-amine presents a specific stereochemical challenge: controlling both the relative diastereoselectivity (cis vs. trans) and the absolute enantioselectivity at C1 and C2.
While direct catalytic asymmetric cyclopropanation (e.g., Charette or Doyle methods) is effective, Chiral Auxiliary-mediated synthesis remains the "Gold Standard" for early-phase drug discovery due to its predictability, scalability, and the ability to generate diastereomerically pure intermediates via crystallization.
This guide details the Evans Oxazolidinone Route , utilizing a robust Cyclopropanation-Hydrolysis-Curtius Rearrangement sequence. This pathway offers superior control over the absolute configuration and avoids the handling of volatile free-base amines until the final salt formation step.
Key Synthetic Challenges
-
Volatility: 2-Methylcyclopropan-1-amine (free base) is highly volatile (bp ~50-60 °C). Protocols must isolate the product as a stable salt (HCl or Tosylate).
-
Safety: The classic use of diazomethane requires specific safety controls. Alternative carbenoid sources (Simmons-Smith) are discussed where applicable.
-
Stereocontrol: Ensuring high trans-selectivity during the cyclopropane ring formation.
Strategic Pathway Analysis
The synthesis is divided into two phases:
-
Construction of the Chiral Cyclopropane Core: Using an Evans auxiliary to direct the cyclopropanation of a crotonyl derivative.
-
Stereospecific Amination: Converting the resulting chiral acid to the amine via Curtius rearrangement, which proceeds with complete retention of stereochemistry.
Workflow Diagram
Caption: Figure 1. Stereoselective synthesis workflow from crotonic acid to chiral amine salt.
Detailed Experimental Protocols
Phase 1: Synthesis of (1R,2S)-2-Methylcyclopropanecarboxylic Acid
Step 1: Acylation of the Auxiliary
Objective: Attach the crotonyl group to the (S)-4-benzyl-2-oxazolidinone auxiliary.
-
Reagents: (S)-4-benzyl-2-oxazolidinone (1.0 equiv), n-BuLi (1.1 equiv), Crotonyl chloride (1.2 equiv).
-
Solvent: Anhydrous THF.
-
Protocol:
-
Cool a solution of (S)-4-benzyl-2-oxazolidinone in THF (0.5 M) to -78 °C.
-
Add n-BuLi dropwise over 15 min. Stir for 30 min to form the lithiated auxiliary.
-
Add crotonyl chloride dropwise. The solution may turn yellow.
-
Allow to warm to 0 °C over 1 hour.
-
Quench with saturated NH₄Cl.[1] Extract with EtOAc, wash with brine, dry (Na₂SO₄), and concentrate.
-
Purification: Recrystallization from Hexanes/EtOAc (or flash chromatography) yields the crystalline N-crotonyl imide.
-
Step 2: Pd-Catalyzed Cyclopropanation
Objective: Stereoselective formation of the cyclopropane ring.[2][3][4] The bulky benzyl group at C4 of the oxazolidinone blocks the Re-face, forcing the carbene attack from the Si-face.
-
Reagents: N-Crotonyl imide (1.0 equiv), Pd(OAc)₂ (0.05 equiv), Diazomethane (excess, ethereal solution).
-
Safety Critical: Diazomethane is explosive and toxic. Use a dedicated kit with smooth glass joints (e.g., Diazald kit) behind a blast shield.
-
Protocol:
-
Dissolve the N-crotonyl imide and Pd(OAc)₂ in CH₂Cl₂/Et₂O (1:1) at 0 °C.
-
Add a freshly prepared solution of diazomethane in Et₂O dropwise until the yellow color persists and starting material is consumed (monitor by TLC).
-
Note: The reaction is typically fast (< 2 hours). The Pd catalyst decomposes the diazomethane to a methylene carbenoid which inserts into the electron-deficient double bond.
-
Workup: Filter the reaction mixture through a pad of Celite to remove Pd black. Concentrate the filtrate carefully.
-
Purification: Recrystallization is preferred to upgrade diastereomeric excess (de). Expect >95% de after crystallization.
-
Step 3: Hydrolytic Cleavage
Objective: Remove the auxiliary to generate the free acid without epimerization.
-
Reagents: LiOH (2.0 equiv), H₂O₂ (30%, 4.0 equiv).
-
Solvent: THF/H₂O (3:1).
-
Protocol:
-
Dissolve the cyclopropyl imide in THF/H₂O at 0 °C.
-
Add H₂O₂ followed by LiOH. (Peroxide aids in cleaving the imide bond without racemizing the
-center). -
Stir at 0 °C for 1-2 hours.
-
Quench: Add Na₂SO₃ to destroy excess peroxide (check with starch-iodide paper).
-
Isolation: Evaporate THF. Extract the aqueous layer with CH₂Cl₂ to recover the chiral auxiliary (recyclable).
-
Acidify the aqueous layer (pH 2) with 1N HCl and extract with EtOAc.
-
Dry and concentrate to yield (1R,2S)-2-methylcyclopropanecarboxylic acid .
-
Phase 2: Curtius Rearrangement to Amine
This phase converts the carboxylic acid to the amine with complete retention of configuration .
Step 4: Formation of N-Boc-Amine
-
Reagents: Chiral Acid (1.0 equiv), Diphenylphosphoryl azide (DPPA) (1.1 equiv), Triethylamine (Et₃N) (1.2 equiv), tert-Butanol (excess, as solvent/reagent).
-
Protocol:
-
Dissolve the acid in anhydrous t-BuOH (or Toluene with 5 equiv t-BuOH).
-
Add Et₃N, followed by DPPA at room temperature.
-
Heat the mixture to reflux (80-90 °C) for 4-6 hours.
-
Workup: Cool, dilute with EtOAc, wash with 5% citric acid, saturated NaHCO₃, and brine.
-
Concentrate to obtain the crude Boc-protected amine.
-
Step 5: Deprotection & Salt Formation
-
Reagents: 4M HCl in Dioxane.
-
Protocol:
-
Dissolve the Boc-amine in a minimal amount of dry dioxane or Et₂O.
-
Add 4M HCl in dioxane (5 equiv) at 0 °C.
-
Stir at room temperature for 2 hours. A white precipitate should form.
-
Isolation: Filter the solid or concentrate and triturate with Et₂O.
-
Product: (1R,2S)-2-methylcyclopropan-1-amine hydrochloride .
-
Quality Control & Validation
| Parameter | Method | Acceptance Criteria |
| Identity | 1H NMR (D₂O for salt) | Cyclopropyl protons: High field (0.3 - 0.8 ppm). Methyl doublet ~1.1 ppm. |
| Enantiomeric Excess | Chiral HPLC (e.g., Chiralpak IC) | > 98% ee (Derivatization with FDAA/Marfey's reagent may be required for the free amine). |
| Diastereomeric Ratio | 1H NMR | > 20:1 (trans vs cis). Trans coupling constants ( |
| Residual Solvent | GC-HS | < Limit (Check for Dioxane/Ether). |
Mechanistic Insight: Stereocontrol
The stereoselectivity in Step 2 relies on the Evans auxiliary . The oxazolidinone carbonyls chelate Pd (or orient via dipole), and the benzyl group sterically shields one face of the alkene.
-
Transition State: The methylene delivery occurs anti to the benzyl group.
-
Curtius Integrity: The rearrangement is concerted; the migrating carbon-nitrogen bond forms as the carbon-carbon bond breaks, preventing racemization at the cyclopropyl C1 position.
Troubleshooting & Optimization
-
Low Yield in Cyclopropanation: If Pd(OAc)₂/CH₂N₂ is inefficient, switch to the Simmons-Smith modification using
with a Lewis Acid (e.g., or ) to activate the imide, though yields are typically lower than with diazomethane for electron-deficient alkenes. -
Purification of Amine: Do not attempt to isolate the free base by evaporation; it will be lost. Always handle as the Boc-intermediate or the HCl/Tosylate salt.
-
Safety: If avoiding diazomethane is mandatory, use the Corey-Chaykovsky reaction (Trimethylsulfoxonium iodide + NaH) on the N-crotonyl imide. This yields the cyclopropane via a Michael-Ring Closure (MIRC) mechanism, also with high diastereoselectivity directed by the auxiliary.
References
-
Evans, D. A., et al. "Asymmetric Synthesis of Cyclopropanes." Tetrahedron Letters, 1998, 39 , 8617. Link
-
Charette, A. B., et al. "Simmons-Smith Cyclopropanation of Allylic Alcohols." Journal of the American Chemical Society, 2001, 123 , 12168.[7] Link
-
Shioiri, T., et al. "Diphenylphosphoryl azide. A New Convenient Reagent for a Modified Curtius Reaction." Journal of the American Chemical Society, 1972, 94 , 6203. Link
-
Pietruszka, J. "Synthesis of Enantiomerically Pure Cyclopropanes." Chemical Reviews, 2003, 103 , 1651. Link
-
Ellman, J. A., et al. "Asymmetric Synthesis of Amines." Accounts of Chemical Research, 2002, 35 , 984. (Context for alternative sulfinamide routes). Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Palladium Catalyzed Cyclopropanation of Unsaturated Endoperoxides. A New Peroxide Preserving Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium (II/IV) catalyzed cyclopropanation reactions: scope and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]
- 6. scielo.org.mx [scielo.org.mx]
- 7. Simmons-Smith Reaction [organic-chemistry.org]
- 8. adichemistry.com [adichemistry.com]
- 9. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 10. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 11. Organocatalytic Transformations from Sulfur Ylides | MDPI [mdpi.com]
- 12. m.youtube.com [m.youtube.com]
Application Note: Precision Incorporation of (1R,2R)-2-Methylcyclopropan-1-amine into Peptide Scaffolds
Executive Summary & Strategic Rationale
The incorporation of (1R,2R)-2-methylcyclopropan-1-amine (hereafter 1R,2R-MCA ) into peptide scaffolds represents a high-value strategy in modern peptidomimetic drug design. Unlike flexible aliphatic amines, the cyclopropane core introduces rigid 3D-vectorial character ("Escape from Flatland") while maintaining a low molecular weight profile.
Why This Molecule?
-
Conformational Locking: The cyclopropane ring constrains the
and torsion angles of the attached amide bond, forcing the peptide terminus into specific bioactive conformations that linear alkyl chains cannot access. -
Metabolic Shielding: When installed as a C-terminal amide, the steric bulk and unique electronic signature of the cyclopropyl group effectively block carboxypeptidase recognition, significantly extending plasma half-life (
). -
Bioisosterism: The (1R,2R) stereochemistry mimics the spatial projection of isoleucine or valine side chains but without the rotational freedom, reducing the entropic penalty upon receptor binding.
Scope of this Guide: This document details the protocols for incorporating 1R,2R-MCA as a C-terminal modifier (via carboxyl activation) and a side-chain isostere (via Asp/Glu activation).
Chemical Profile & Handling
| Property | Specification |
| IUPAC Name | (1R,2R)-2-methylcyclopropan-1-amine |
| CAS Number | 2044705-72-4 (generic), 1125-69-5 (racemic) |
| Molecular Formula | C |
| Molecular Weight | 71.12 g/mol |
| Boiling Point | ~58-60 °C (Volatile – Handle with Care) |
| Chirality | (1R,2R) – Crucial for vector alignment |
| Storage | 2-8°C, under Argon/Nitrogen (Hygroscopic amine) |
Critical Handling Note: As a low-molecular-weight amine, 1R,2R-MCA is volatile. Avoid prolonged exposure to high vacuum. Store as a hydrochloride salt (1R,2R-MCA·HCl) for improved stability and stoichiometry control during weighing.
Strategic Integration Workflows
The incorporation of this amine requires overcoming two primary challenges: nucleophilic steric hindrance (due to the secondary carbon of the ring) and volatility .
Workflow Visualization: Coupling Decision Tree
Figure 1: Decision matrix for selecting the appropriate synthetic route based on the site of modification.
Detailed Experimental Protocols
Protocol A: C-Terminal Amidation (Solution Phase)
Context: This is the standard approach for modifying a peptide C-terminus. The peptide is synthesized on 2-Chlorotrityl chloride (2-CTC) resin, cleaved as a protected fragment, and coupled to 1R,2R-MCA in solution. This avoids the loss of the volatile amine during solid-phase drying steps.
Reagents Required:
-
Protected Peptide Fragment (C-terminal COOH free).
-
1R,2R-MCA·HCl (1.5 eq).
-
PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) (1.2 eq).
-
HOAt (1-Hydroxy-7-azabenzotriazole) (1.2 eq) – Critical for suppressing racemization.
-
TMP (2,4,6-Trimethylpyridine / Collidine) (3.0 eq).
-
Solvent: Anhydrous DMF/DCM (1:1 v/v).
Step-by-Step Procedure:
-
Activation: Dissolve the protected peptide (1.0 eq) and HOAt (1.2 eq) in anhydrous DMF/DCM (0.1 M concentration).
-
Base Addition: Add Collidine (3.0 eq). Stir for 2 minutes at 0°C.
-
Expert Insight: We use Collidine instead of DIPEA because it is a weaker base (pKa ~7.4 vs 10.5), which significantly reduces the risk of racemizing the C-terminal amino acid of the peptide fragment during the slow coupling to the hindered amine.
-
-
Coupling Agent: Add PyAOP (1.2 eq). Stir for 2 minutes.
-
Amine Addition: Add 1R,2R-MCA·HCl (1.5 eq).
-
Reaction: Allow to warm to room temperature and stir for 4–6 hours.
-
Monitoring: Monitor by LC-MS. The shift will be +53 Da (Mass of MCA [71] - Mass of H2O [18]).
-
-
Workup: Dilute with EtOAc, wash with 5% KHSO
, 5% NaHCO , and Brine. Dry over Na SO . -
Global Deprotection: Treat the dried residue with TFA/TIS/H2O (95:2.5:2.5) for 2 hours to remove side-chain protecting groups.
Protocol B: Side-Chain Functionalization (On-Resin)
Context: Modifying an Aspartate or Glutamate side chain to probe a specific hydrophobic pocket.
Reagents Required:
-
Resin-bound peptide with Fmoc-Asp(OAll)-OH or Fmoc-Glu(OAll)-OH (Allyl protection).
-
Pd(PPh
) (Palladium tetrakis). -
Phenylsilane (PhSiH
). -
Coupling reagents: HATU / DIPEA .
Step-by-Step Procedure:
-
Allyl Deprotection:
-
Wash resin with DCM (3x).
-
Add Pd(PPh
) (0.1 eq) and PhSiH (10 eq) in DCM. Shake for 30 mins. Repeat once. -
Wash resin with DCM, DMF, 0.5% Sodium Diethyldithiocarbamate (to scavenge Pd), then DMF.
-
-
Coupling:
-
Dissolve HATU (2.0 eq) and DIPEA (4.0 eq) in DMF.
-
Add 1R,2R-MCA·HCl (2.5 eq). Note: Higher excess is used on-resin to drive diffusion.
-
Expert Insight: HATU is preferred here over PyAOP because the side-chain carboxyl is less prone to racemization than the C-terminal backbone carboxyl, allowing for the use of the more potent (but more basic) uronium salt.
-
Quality Control & Validation
Verifying the incorporation of the cyclopropyl ring requires specific attention to NMR signals, as the ring protons are shielded and appear in a unique high-field region.
Diagnostic Data Table
| Analytical Method | Expected Signal / Observation | Validation Criteria |
| LC-MS (ESI+) | [M+H] | Mass error < 5 ppm. |
| 1H-NMR (DMSO-d6) | Presence of 3-4 protons in the high-field region (cyclopropyl methylene/methine). | |
| 1H-NMR (Amide) | Amide NH coupling to the cyclopropyl CH ( | |
| HPLC | Retention Time Shift ( | Significant increase in hydrophobicity compared to free acid precursor. |
Stereochemical Integrity Check
To ensure the (1R,2R) stereocenter was not compromised (though unlikely for the amine itself, the peptide attachment point is the risk):
-
Marfey's Analysis: Not applicable directly to the amine.
-
Chiral HPLC: If the peptide C-terminus is chiral (e.g., Phe-MCA), synthesize the diastereomer (L-Phe-MCA and D-Phe-MCA) to establish separation conditions.
Troubleshooting Guide
Problem: Low yield in Solution Phase coupling.
-
Root Cause: Volatility of the free amine during handling or insufficient activation of the hindered carboxyl.
-
Solution: Ensure the amine is used as the HCl salt. Switch from HATU to PyAOP or COMU . Increase reaction time to 12 hours.
Problem: Racemization of the C-terminal amino acid.
-
Root Cause: Over-activation or high base concentration.
-
Solution: Switch base to 2,4,6-Collidine or 2,6-Lutidine . Perform activation at -10°C. Use Oxyma Pure as an additive.
Problem: "Double Hit" on Mass Spec.
-
Root Cause: If using excess amine and high temperature, possible nucleophilic attack on Fmoc groups (if not fully deprotected) or ester bonds.
-
Solution: Ensure strict stoichiometry (1.1 - 1.2 eq of amine) if other electrophiles are present.
References
-
Conformational Restriction: Wipf, P., et al. (2005). "Cyclopropanes in Peptide Mimetics." Accounts of Chemical Research. Link
-
Coupling Reagents: Albericio, F., et al. (2018). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews. Link
-
Steric Hindrance Protocols: El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews. Link
-
Cyclopropyl Amines in Drugs: Talele, T. T. (2016). "The 'Cyclopropyl Fragment' is a Versatile Player in Drug Design."[3] Journal of Medicinal Chemistry. Link
-
Synthesis of Chiral Amines: Znidar, I., et al. (2015). "Synthesis of Chiral Cyclopropanes." Chemical Reviews. Link
Sources
Application Notes & Protocols: Strategic Deprotection of N-Protected Cyclopropylamines
Introduction: The Cyclopropylamine Moiety in Modern Chemistry
The cyclopropylamine scaffold is a privileged structural motif in medicinal chemistry and drug development. Its presence in a molecule can significantly enhance metabolic stability, improve potency, and fine-tune physicochemical properties such as lipophilicity and conformational rigidity. However, the synthesis of complex molecules containing this moiety often requires the temporary masking of the highly nucleophilic amine functionality using protecting groups.
The deprotection of cyclopropylamines presents a unique challenge rooted in the inherent chemical nature of the cyclopropane ring. The significant ring strain (~27.5 kcal/mol) resulting from compressed C-C-C bond angles of 60° makes the ring susceptible to cleavage under certain reaction conditions, particularly harsh acidic environments that can lead to ring-opening via carbocationic intermediates.[1][2][3] Therefore, the selection of a deprotection strategy must be carefully considered to ensure the integrity of the cyclopropyl group is maintained while efficiently liberating the free amine.
This guide provides a detailed overview of common deprotection strategies for tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) protected cyclopropylamines, offering field-proven insights, step-by-step protocols, and troubleshooting advice for researchers, scientists, and drug development professionals.
Deprotection of N-Boc-Cyclopropylamines
The tert-butyloxycarbonyl (Boc) group is one of the most common amine protecting groups due to its general stability and facile removal under acidic conditions.[4][5] The cleavage mechanism relies on acid-catalyzed formation of a stable tert-butyl cation.[4][6]
Mechanism of Acid-Catalyzed Boc Deprotection
The process involves three key steps:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by a strong acid.[4][6]
-
Fragmentation: This facilitates the cleavage of the C-O bond, generating a stable tert-butyl cation and an unstable carbamic acid intermediate.[4][6]
-
Decarboxylation: The carbamic acid spontaneously decomposes to release the free amine and carbon dioxide gas.[4][6]
Key Consideration: Cyclopropane Ring Stability
While effective, the generation of a carbocationic species during deprotection and the use of strong acids can pose a risk to the cyclopropane ring. Strong Brønsted or Lewis acids can protonate the ring or a substituent, leading to ring-opening pathways to alleviate strain.[1] Therefore, reaction conditions must be optimized to be strong enough to cleave the Boc group but mild enough to preserve the cyclopropyl moiety.
Experimental Protocols for Boc Deprotection
This is the most common method, suitable for many robust substrates. The volatility of TFA and the solvent makes for a straightforward work-up.[7][8]
-
Materials & Reagents:
-
N-Boc-cyclopropylamine substrate
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve the N-Boc-cyclopropylamine substrate (1.0 equiv.) in DCM (approx. 0.1–0.2 M).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add TFA (5–10 equiv., often used as a 25-50% solution in DCM) to the stirred solution.[7]
-
Allow the reaction to warm to room temperature and stir for 1–4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.[6]
-
Work-up: a. Carefully concentrate the reaction mixture under reduced pressure. Caution: TFA is corrosive.[9] b. Re-dissolve the residue in a suitable organic solvent like ethyl acetate or DCM. c. Slowly and carefully wash the organic layer with saturated NaHCO₃ solution until gas evolution ceases. d. Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude cyclopropylamine.
-
Purify as needed via column chromatography or crystallization.
-
Using a solution of HCl in a non-protic solvent like 1,4-dioxane or diethyl ether can be an effective alternative to TFA, sometimes offering milder conditions. The product is typically isolated as the hydrochloride salt.[4]
-
Materials & Reagents:
-
N-Boc-cyclopropylamine substrate
-
4 M HCl in 1,4-dioxane (or a saturated solution of HCl in diethyl ether)
-
Diethyl ether (for precipitation)
-
-
Procedure:
-
Dissolve the N-Boc-cyclopropylamine substrate (1.0 equiv.) in a minimal amount of a suitable solvent like methanol or ethyl acetate, or use it neat if it is a liquid.
-
Add the solution of 4 M HCl in 1,4-dioxane (5–10 equiv.) at room temperature.[4]
-
Stir the mixture for 1–3 hours. A precipitate of the hydrochloride salt may form.
-
Monitor the reaction by TLC or LC-MS.
-
Work-up: a. Upon completion, add diethyl ether to the reaction mixture to facilitate complete precipitation of the hydrochloride salt. b. Isolate the product by vacuum filtration, washing the solid with cold diethyl ether. c. Dry the resulting solid under vacuum. The free amine can be obtained by neutralizing the salt with a base.
-
Deprotection of N-Cbz-Cyclopropylamines
The benzyloxycarbonyl (Cbz or Z) group is a cornerstone of amine protection, especially in peptide synthesis.[10] Its key advantage is its stability to acidic and basic conditions, while being readily cleaved by catalytic hydrogenolysis.[11] This method is exceptionally mild and highly compatible with the cyclopropane ring, which is generally resistant to hydrogenation under these conditions.[1]
Mechanism of Deprotection via Catalytic Hydrogenolysis
The Cbz group is cleaved by reduction. In the presence of a palladium catalyst and a hydrogen source, the benzylic C-O bond is cleaved, releasing the unstable carbamic acid, which, similar to the Boc-deprotection intermediate, collapses to the free amine, carbon dioxide, and toluene.[12][13]
Experimental Protocols for Cbz Deprotection
This is the classic and highly efficient method for Cbz removal.
-
Materials & Reagents:
-
N-Cbz-cyclopropylamine substrate
-
Palladium on activated carbon (10% Pd/C)
-
Solvent (Methanol, Ethanol, or Ethyl Acetate)
-
Hydrogen (H₂) gas (balloon or hydrogenation apparatus)
-
Celite®
-
-
Procedure:
-
Dissolve the N-Cbz-cyclopropylamine (1.0 equiv.) in a suitable solvent (e.g., methanol) in a round-bottom flask.
-
Carefully add 10% Pd/C catalyst (5–10 mol% palladium relative to the substrate) to the solution.[13]
-
Secure the flask to a hydrogenation apparatus or fit with a balloon.
-
Evacuate the flask and backfill with H₂ gas. Repeat this purge cycle three times.
-
Stir the reaction mixture vigorously under an atmosphere of H₂ (balloon pressure is typically sufficient) at room temperature.[13]
-
Monitor the reaction by TLC or LC-MS. Reactions are often complete within 2–16 hours.
-
Work-up: a. Upon completion, carefully purge the flask with an inert gas (N₂ or Argon). b. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry; do not allow the filter cake to dry completely in the air. c. Rinse the filter pad with the reaction solvent.[13] d. Concentrate the filtrate under reduced pressure to obtain the crude deprotected amine.
-
Purify as necessary.
-
This method avoids the use of flammable H₂ gas by using a hydrogen donor in situ, making it safer and more convenient for many standard laboratory setups.[14] Ammonium formate is a common and effective hydrogen donor.[15]
-
Materials & Reagents:
-
N-Cbz-cyclopropylamine substrate
-
Palladium on activated carbon (10% Pd/C)
-
Ammonium formate (HCOONH₄)
-
Methanol or Ethanol
-
Celite®
-
-
Procedure:
-
Dissolve the N-Cbz-cyclopropylamine (1.0 equiv.) in methanol in a round-bottom flask.
-
Carefully add 10% Pd/C catalyst (5-10 mol%).
-
Add ammonium formate (3–5 equiv.) to the mixture.
-
Heat the mixture to a gentle reflux (40–60 °C) and stir until the reaction is complete as monitored by TLC or LC-MS (typically 1–4 hours).[15]
-
Work-up: a. Cool the reaction mixture to room temperature. b. Filter through a pad of Celite® to remove the catalyst, rinsing with methanol. c. Concentrate the filtrate under reduced pressure. d. The residue can be partitioned between water and an organic solvent (e.g., DCM or ethyl acetate) to remove residual ammonium salts. Dry the organic layer and concentrate to yield the product.
-
Purify as necessary.
-
Comparative Summary of Deprotection Strategies
| Protecting Group | Reagent(s) | Typical Conditions | Advantages | Key Considerations for Cyclopropyl Substrates |
| Boc | TFA / DCM | 0 °C to RT, 1-4 h | Volatile byproducts, effective. | High concentrations of strong acid can risk ring-opening.[1] Use minimal necessary equivalents and monitor carefully. |
| Boc | 4 M HCl / Dioxane | RT, 1-3 h | Milder than neat TFA, product precipitates as HCl salt. | Generally safe, but still acidic. Screen conditions on a small scale if substrate is sensitive. |
| Cbz | H₂, 10% Pd/C | RT, 1 atm H₂, 2-16 h | Very mild, clean reaction, high yield.[13] | Highly compatible. The cyclopropane C-C bonds are generally stable to these reductive conditions.[1] |
| Cbz | HCOONH₄, 10% Pd/C | Reflux (MeOH), 1-4 h | Avoids H₂ gas, rapid, convenient.[14][15] | Excellent compatibility. A preferred method for safety and efficiency. |
Visualization of Workflows and Logic
General Experimental Workflow
The following diagram outlines the typical sequence of operations for a deprotection reaction.
Caption: General workflow for cyclopropylamine deprotection.
Decision-Making for Deprotection Strategy
Choosing the right deprotection method depends on the other functional groups present in the molecule, a concept known as orthogonality.[11][16]
Caption: Decision tree for selecting a deprotection method.
References
- ResearchGate. (n.d.). Cbz deprotection conditions: screening of catalysts and sources of H2.
-
Total Synthesis. (2024, January 4). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
- Taddei, M., et al. (2001). Expeditious Deprotection of N-Benzyloxycarbonyl and N-Benzyl Derivatives. Tetrahedron Letters, 42, 5191–5194.
-
Horsley, P. A., et al. (2026). Rapid and Practical Transfer Hydrogenation for Cleavage of N‑Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation. ACS Medicinal Chemistry Letters, 17(1), 44-47. Retrieved from [Link]
-
Technical Disclosure Commons. (2025, August 12). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]
- ResearchGate. (n.d.). Rapid Microwave-Assisted Deprotection of N-Cbz and N-Bn Derivatives.
-
ACS GCI Pharmaceutical Roundtable. (2026, February 8). BOC Deprotection. Retrieved from [Link]
- El-Faham, A., et al. (2012).
-
Biocompare. (2023, July 23). Trifluoroacetic Acid for Boc Deprotection From Oakwood Chemical. Retrieved from [Link]
- Organic Chemistry. (2022, December 14). Boc Deprotection Mechanism.
-
SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved from [Link]
- ResearchGate. (2025, August 10). Facile Deprotection of O -Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O -Benzyl Ether-Protected Nucleosides.
-
Gyan Sanchay. (n.d.). STABILITY OF CYCLOALKANES. Retrieved from [Link]
- Unknown Source. (n.d.). Protecting groups in organic synthesis.
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
- Oxford Learning Link. (n.d.). Appendix 6: Protecting groups.
- Google Patents. (n.d.). US5536815A - Cyclopropyl based O- and N- and S-protecting groups.
-
Chemistry LibreTexts. (2024, June 18). 4.3: Stability of Cycloalkanes - Ring Strain. Retrieved from [Link]
- ResearchGate. (n.d.). Amino Acid-Protecting Groups.
-
KPU Pressbooks. (n.d.). 4.2 Cycloalkanes and Their Relative Stabilities. Retrieved from [Link]
-
YouTube. (2018, April 24). Stability of Cycloalkanes - Angle Strain. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Cyclopropenimine-Catalyzed Enantioselective Mannich Reactions of t-Butyl Glycinates with N-Boc-Imines. Retrieved from [Link]
- ResearchGate. (n.d.). Pathways of decomposition of N-cyclopropyl N nitrosoureas in methanol.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scispace.com [scispace.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Boc Deprotection - TFA [commonorganicchemistry.com]
- 8. Lab Reporter [fishersci.co.uk]
- 9. biocompare.com [biocompare.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. total-synthesis.com [total-synthesis.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Rapid and Practical Transfer Hydrogenation for Cleavage of N‑Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. thieme-connect.com [thieme-connect.com]
- 16. Protecting group - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Amide Bond Formation with 2-Methylcyclopropan-1-amine
Welcome to the technical support guide for optimizing amide bond formation with sterically hindered amines, specifically focusing on 2-methylcyclopropan-1-amine. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges in synthesizing these valuable but often stubborn amide motifs. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and rationalize your experimental design.
The primary difficulty in coupling 2-methylcyclopropan-1-amine arises from steric hindrance. The methyl group adjacent to the nucleophilic amine shields it, slowing down the rate of its attack on the activated carboxylic acid.[1][2] This guide provides a series of frequently asked questions and in-depth troubleshooting scenarios to help you overcome this and other related challenges.
Frequently Asked Questions (FAQs)
Q1: Why is the yield of my amide coupling with 2-methylcyclopropan-1-amine consistently low?
Low yields are almost always due to the slow rate of nucleophilic attack by the sterically hindered amine. Standard coupling conditions that work well for simple amines like butylamine or aniline may fail because the activation energy for the reaction is significantly higher. The chosen coupling reagent may not be potent enough, or the activated carboxylic acid intermediate may decompose or participate in side reactions before the amine can react.[2]
Q2: Which coupling reagents are most effective for sterically hindered amines like this?
For challenging couplings, high-reactivity uronium or phosphonium salt-based reagents are strongly recommended.
-
Uronium/Aminium Salts: Reagents like HATU , HCTU , and COMU are often the first choice.[3] HATU, in particular, is highly effective as it is based on 1-hydroxy-7-azabenzotriazole (HOAt), which generates a more reactive OAt-active ester and is known to accelerate coupling rates and reduce racemization.[4]
-
Phosphonium Salts: Reagents such as PyBOP are also very effective. A key advantage is that they do not react with the free amine component, which can sometimes be a side reaction with uronium salts.[5]
-
Carbodiimides (EDC, DCC): These are generally less suitable as the primary coupling agent for hindered systems unless used with activating additives like HOAt or HOBt. Even then, they can be sluggish and are prone to forming N-acylurea byproducts.[3][6]
Q3: What are the most common side reactions to be aware of?
-
N-Acylurea Formation: This is a classic side reaction when using carbodiimides like EDC or DCC. The O-acylisourea intermediate, if not quickly intercepted by the amine, can rearrange into a stable N-acylurea, consuming your starting material.[3]
-
Racemization: If your carboxylic acid has a chiral center at the α-position (e.g., an amino acid), there is a risk of epimerization during activation. This occurs via the formation of an oxazolone intermediate. Using additives like HOAt and a non-nucleophilic base like DIPEA helps suppress this.
-
Guanidinium Byproduct: With uronium/aminium reagents, if the carboxylic acid is slow to activate, the reagent can react directly with the amine starting material, forming a guanidinium byproduct and capping the amine. Pre-activation of the acid or ensuring proper stoichiometry can mitigate this.
Q4: Can the cyclopropane ring open or react under typical coupling conditions?
The cyclopropane ring is generally stable under standard amide coupling conditions. The high strain of the ring makes it susceptible to certain chemical transformations, but these typically require harsh acidic conditions or specific metal catalysts not employed in amide bond formation.[7] Your primary focus should be on overcoming the steric hindrance at the amine.
Visualizing the Challenge & Solution
The Steric Hindrance Problem
The diagram below illustrates how the methyl group on the cyclopropane ring physically blocks the approach of the activated carboxylic acid to the amine's lone pair of electrons.
Caption: Steric hindrance in 2-methylcyclopropan-1-amine.
General Mechanism of Amide Bond Formation
Successful coupling follows a two-step process: activation of the carboxylic acid followed by nucleophilic attack from the amine. The choice of coupling reagent is critical for the efficiency of the first step.
Caption: General two-step amide coupling mechanism.
Troubleshooting Guide
Problem: My reaction shows low or no conversion, with starting materials largely unreacted.
This is the most common issue. It points to a failure in one of the two key steps of the reaction mechanism.
Q: What are the likely causes and what immediate steps can I take to improve conversion?
A: The root cause is an insufficiently reactive system. The nucleophilicity of your amine is low due to sterics, so you must compensate by creating a highly reactive electrophile (the activated acid) and optimizing conditions to favor the reaction kinetics.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low conversion.
Recommended Protocol: High-Efficiency Coupling with HATU
This protocol is a robust starting point for the coupling of a generic carboxylic acid with 2-methylcyclopropan-1-amine.
Materials:
-
Carboxylic Acid (1.0 equiv)
-
2-Methylcyclopropan-1-amine (1.1 - 1.2 equiv)
-
HATU (1.1 equiv)[8]
-
N,N-Diisopropylethylamine (DIPEA) (2.5 - 3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Procedure:
-
Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF to a concentration of approximately 0.2 M.
-
Activation: Add DIPEA (2.5 equiv) to the solution and stir at room temperature for 10-15 minutes. This "pre-activation" step generates the reactive OAt-ester.[8]
-
Amine Addition: Add the 2-methylcyclopropan-1-amine (1.1 equiv) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress using TLC or LC-MS. If the reaction is sluggish after 2-4 hours, gently heat the mixture to 40-50 °C and continue monitoring. Reactions are typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, quench with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Advanced Strategies for Extremely Difficult Couplings
Q: I've tried HATU with heating and my yield is still below 50%. What else can I do?
A: For exceptionally challenging substrates, you may need to form a more reactive acylating agent than the OAt-ester. The in-situ generation of an acyl fluoride is a powerful technique for these cases.[9][10][11][12]
Concept: Acyl fluorides are among the most reactive activated carboxylic acid derivatives for amide coupling but are often stable enough to be formed without significant side reactions. Reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or BTFFH can be used to generate the acyl fluoride in situ, which then reacts with the hindered amine, often at elevated temperatures.[3][9]
A protocol using this method involves reacting the carboxylic acid with a fluorinating agent (like Cyanuric Fluoride or BTFFH) and a base, followed by the addition of the amine and heating, sometimes in a sealed vial or under microwave irradiation to reach higher temperatures.[9] This approach has proven effective for couplings where many standard methods have failed.[9][10][11][12]
Comparative Summary of Coupling Reagent Classes
| Reagent Class | Examples | Pros for Hindered Amines | Cons for Hindered Amines |
| Uronium/Aminium | HATU, HCTU, COMU | High reactivity, fast kinetics, low racemization (especially with HATU).[3][4] | Can form guanidinium byproducts; HOBt/HOAt-containing reagents can be explosive under certain conditions.[3] |
| Phosphonium | PyBOP, PyAOP | High reactivity, does not react with free amine.[5] | Can be less reactive than HATU for the most difficult cases. |
| Carbodiimide | EDC, DCC | Inexpensive; easy removal of EDC byproduct via aqueous wash.[3][4] | Often too slow, leading to low yields and N-acylurea formation.[3] |
| Acyl Halide Precursors | TFFH, BTFFH | Generates highly reactive acyl fluorides, excellent for the most stubborn cases.[9][10] | May require higher temperatures; reagents can be more expensive/less common. |
References
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC. [Link]
-
Due-Hansen, M. E., Pandey, S. K., Christiansen, E., et al. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. [Link]
-
Aapptec. (n.d.). Coupling Reagents. Aapptec Peptides. [Link]
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]
-
Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 68(4), 252-255. [Link]
-
Albericio, F., & El-Faham, A. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]
-
Due-Hansen, M. E., Pandey, S. K., Christiansen, E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. University of Copenhagen Research Portal. [Link]
-
Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. ResearchGate. [Link]
-
Due-Hansen, M. E., Pandey, S. K., Christiansen, E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-433. [Link]
-
Gardarsdottir, H. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Longdom Publishing. [Link]
-
Optimized reaction conditions for the amide formation step. (n.d.). ResearchGate. [Link]
-
Due-Hansen, M. E., Pandey, S. K., Christiansen, E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. University of Southern Denmark. [Link]
Sources
- 1. chimia.ch [chimia.ch]
- 2. researchgate.net [researchgate.net]
- 3. bachem.com [bachem.com]
- 4. peptide.com [peptide.com]
- 5. hepatochem.com [hepatochem.com]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 11. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. findresearcher.sdu.dk:8443 [findresearcher.sdu.dk:8443]
Technical Support Center: Purification of Hygroscopic Amine Salts
Current Status: Operational Topic: Residual Solvent Removal & Solid State Management Ticket ID: HAS-001-SOLV Assigned Specialist: Senior Application Scientist
Introduction: The "Impossible" Solid
You are likely here because your amine salt (Hydrochloride, Trifluoroacetate, Hydrobromide, etc.) is not behaving like a solid. It might be a gummy oil, a sticky foam, or a "wet" crystal that turns into a puddle the moment it touches air.
Hygroscopic amine salts present a dual thermodynamic challenge:
-
High Lattice Energy vs. Solvation: The ionic lattice is strong, but the affinity for polar solvents (water, methanol, DMSO) is often stronger.
-
Amorphous Phase Trapping: Rapid precipitation often traps solvent molecules deep within an amorphous "goo," preventing diffusion-based removal.
This guide is not a generic textbook summary. It is a troubleshooting system designed to break the solvation shell and force your material into a defined, solvent-free state.
Module 1: The "Goo" Phase (Oiling Out)
Symptom: Material comes out of the rotovap as a honey-like oil or foam that refuses to solidify. Diagnosis: Solvent entrapment in an amorphous phase. The material is thermodynamically stuck in a local minimum (oil) rather than the global minimum (crystal).
Protocol: The "Sonication-Trituration" Cycle
Do not simply add anti-solvent and hope. You must mechanically input energy to induce nucleation.
Reagents:
-
Solvent A (Good Solvent): Methanol, DCM, or Acetone (minimal amount).
-
Solvent B (Anti-Solvent): Diethyl Ether (classic), MTBE (safer, higher boiling point), or Pentane/Hexane.
Step-by-Step Workflow:
-
Dissolution: Dissolve the oil in the minimum volume of Solvent A.
-
Cloud Point: Add Solvent B dropwise with vigorous stirring until the solution turns slightly cloudy (turbid). Stop immediately.
-
Nucleation Trigger:
-
Option A (Scratching): Take a glass spatula and scratch the side of the flask at the liquid interface.
-
Option B (Sonication): Place the flask in a sonication bath for 30–60 seconds. This creates cavitation bubbles that act as nucleation sites.
-
-
Precipitation: Once solids appear, slowly add excess Solvent B while stirring.
-
Maturation: Let the suspension stir for 15–30 minutes. This "ages" the crystals (Ostwald ripening), making them easier to filter.
Visualization: Trituration Logic Flow
Figure 1: The iterative process of converting amorphous oils to crystalline solids via controlled nucleation.
Module 2: The "Sticky" Solvate (Stubborn NMR Peaks)
Symptom: You have a solid, but 1H NMR shows 0.5 equivalents of DCM, Ethanol, or Ethyl Acetate that vacuum drying won't remove. Diagnosis: You have formed a solvate . The solvent is part of the crystal lattice. Heat alone will often degrade the amine before breaking the lattice.
Protocol: Azeotropic Displacement (The "Wash-Out")
You cannot "pull" the solvent out with vacuum; you must "push" it out with a competitor that doesn't stick.
The Strategy: Use a solvent that forms a low-boiling azeotrope with your impurity, or simply displace the high-boiling sticky solvent with a low-boiling non-sticky one.[1]
Common Azeotropic Pairs for Amine Salts:
| Residual Solvent (Impurity) | Entrainer (The "Chaser") | Azeotrope BP (°C) | Composition (wt%) |
| Water | Ethanol | 78.2 | 95.6% EtOH / 4.4% H2O |
| Water | Acetonitrile | 76.5 | 83.7% ACN / 16.3% H2O |
| DCM | Methanol | 37.8 | 14% MeOH / 86% DCM |
| Toluene | Water | 85.0 | 20% Water / 80% Toluene |
| Ethanol | None (Displacement) | N/A | Dissolve in water, lyophilize |
Step-by-Step Workflow:
-
Dissolution: Dissolve your solvated salt in the "Entrainer" solvent (e.g., if you have residual water, dissolve in dry Ethanol).
-
Evaporation: Rotovap to dryness.
-
Repeat: Do this 2–3 times. The entrainer forms an azeotrope, carrying the stubborn solvent/water out in the vapor phase more effectively than direct evaporation.
-
Final Displacement: If the entrainer itself is high-boiling (e.g., Toluene), do a final dissolution in a low boiler (DCM or MeOH) and evaporate that to leave a fluffy solid.
Visualization: Azeotropic Exchange
Figure 2: Mechanism of removing high-affinity solvents (like water) using an entrainer (like ethanol).
Module 3: The "Wet" Salt (Deep Desiccation)
Symptom: The salt is solid but weighs more than theoretical yield and turns to liquid on the bench. Diagnosis: Extreme hygroscopicity. The salt is pulling moisture from the air faster than you can weigh it.
Protocol: High-Vacuum Desiccation with P₂O₅
Standard vacuum ovens are often insufficient because the pump oil becomes saturated with water, limiting the ultimate vacuum.
-
Setup: Use a glass vacuum desiccator or a drying pistol (Abderhalden).
-
Desiccant: Place a tray of Phosphorus Pentoxide (P₂O₅) in the bottom.
-
Warning: P₂O₅ is aggressive. It chemically reacts with water to form phosphoric acid. It is far superior to silica gel or calcium chloride for amine salts.
-
-
Vacuum: Connect to a high-vacuum manifold (Schlenk line), not a water aspirator. You need <0.1 mmHg.
-
Heat: If the salt is stable, heat the pistol to 40–50°C using refluxing acetone or an electric heater.
-
Backfill: Always backfill the chamber with Argon or Nitrogen , never ambient air.
Frequently Asked Questions (FAQ)
Q: My HCl salt turns yellow when I dry it. Is it decomposing? A: Likely, yes. Excess HCl can cause oxidation or acid-catalyzed degradation of sensitive amines (like indoles or pyrroles).
-
Fix: After forming the salt, wash the solid with dry ether thoroughly to remove free acid before applying high vacuum. Free acid accelerates decomposition.
Q: Can I use a Rotovap for these salts? A: Use caution. Amine salts are notorious for "bumping" (explosive boiling) because they form superheated solutions easily.
-
Fix: Use a bump trap. Spin the flask fast (>150 rpm). Use a water bath temperature lower than usual (30°C) and lower the pressure slowly.
Q: How do I calculate the weight % of residual solvent from NMR?
A: Use this formula to determine if you meet ICH limits:
-
Note: Ensure your relaxation delay (d1) is long enough (5–10s) for accurate integration.
Q: What are the safety limits for these solvents? A: Refer to the ICH Q3C (R8) guidelines.
-
Class 1 (Avoid): Benzene, Carbon Tetrachloride.
-
Class 2 (Limit): Methanol (3000 ppm), DCM (600 ppm), Acetonitrile (410 ppm).
-
Class 3 (Low Risk): Ethanol, Acetone, Ethyl Acetate (5000 ppm or 0.5%).
References
-
ICH Q3C (R8) Guideline for Residual Solvents. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2021).
- Purification of Laboratory Chemicals.W.L.F. Armarego, C.L.L. Chai. Butterworth-Heinemann. (2013).
-
Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Bastin, R. J., et al. Organic Process Research & Development.[2] (2000).
- Practical Process Research and Development.Neal G. Anderson. Academic Press. (2012).
Sources
Validation & Comparative
Navigating Metabolic Stability: A Comparative Guide to Cyclopropylamine and Linear Amine Derivatives in Drug Discovery
In the intricate landscape of drug discovery and development, achieving an optimal pharmacokinetic profile is a critical determinant of a candidate's success. Central to this profile is metabolic stability, the inherent resistance of a compound to biotransformation by the body's metabolic machinery.[1][2] This guide provides an in-depth comparison of the metabolic stability of two common structural motifs in medicinal chemistry: cyclopropylamines and their linear amine counterparts. By synthesizing experimental evidence and mechanistic insights, we aim to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in the design of more robust and efficacious therapeutics.
The Critical Role of Metabolic Stability in Drug Efficacy
The metabolic stability of a drug candidate profoundly influences its bioavailability, half-life, and potential for drug-drug interactions (DDIs).[1] Compounds that are rapidly metabolized often exhibit poor in vivo exposure, necessitating higher or more frequent dosing, which can, in turn, increase the risk of adverse effects. Conversely, excessively stable compounds may accumulate in the body, leading to toxicity. Therefore, a delicate balance must be struck. Early assessment of metabolic stability using in vitro systems is a cornerstone of modern drug discovery, enabling the selection and optimization of lead compounds with favorable pharmacokinetic properties.[3][4]
Metabolic Fates of Amines: A Tale of Two Moieties
Amines are ubiquitous functional groups in pharmaceuticals, prized for their ability to form salt bridges and engage in hydrogen bonding with biological targets. However, they are also frequent sites of metabolic attack. The two primary enzyme superfamilies responsible for amine metabolism are the Cytochrome P450s (CYPs) and Monoamine Oxidases (MAOs).[5][6][]
Linear Amines: The Predominant Pathways
Linear primary and secondary amines are readily metabolized by both CYPs and MAOs.[8][9][10] The primary metabolic pathways include:
-
N-dealkylation: A common CYP-mediated reaction that removes an alkyl group from a secondary or tertiary amine.[11]
-
N-oxidation: The addition of an oxygen atom to the nitrogen, which can be mediated by both CYPs and Flavin-containing Monooxygenases (FMOs).[5][12]
-
Oxidative deamination: Catalyzed by MAOs, this process converts primary amines into their corresponding aldehydes, with the concomitant production of ammonia and hydrogen peroxide.[][13]
These metabolic transformations generally lead to more polar metabolites that are more readily excreted from the body.
Cyclopropylamines: A Double-Edged Sword
The incorporation of a cyclopropyl group adjacent to an amine is a common medicinal chemistry strategy aimed at enhancing metabolic stability.[14][15] The high C-H bond dissociation energy of the cyclopropyl ring makes it less susceptible to oxidative metabolism by CYPs compared to a linear alkyl group.[14] This can effectively "shield" the amine from certain metabolic pathways, leading to a longer half-life.
However, the strained three-membered ring of cyclopropylamines also introduces unique metabolic liabilities. While potentially more resistant to some forms of metabolism, cyclopropylamines can be substrates for both CYPs and MAOs, leading to the formation of reactive intermediates.[14][16] The metabolism of the cyclopropylamine moiety can proceed via a one-electron oxidation at the nitrogen, leading to the opening of the cyclopropane ring.[17][18] This can generate reactive species, such as carbon-centered radicals and α,β-unsaturated aldehydes, which have the potential to form covalent adducts with proteins, a mechanism implicated in drug-induced toxicity.[14][16][19][20] The antibiotic trovafloxacin, for instance, was associated with hepatotoxicity, which has been linked to the metabolic activation of its cyclopropylamine moiety by CYP1A2.[14][16][19]
Comparative Metabolic Stability: A Data-Driven Perspective
While a universal rule is elusive, a general trend observed in drug discovery is that the introduction of a cyclopropyl group can improve metabolic stability by blocking metabolism at adjacent positions. However, this is highly dependent on the overall molecular context and the specific metabolizing enzymes involved.
| Compound Class | Primary Metabolizing Enzymes | Common Metabolic Pathways | Potential for Reactive Metabolites | General Impact on Half-life |
| Linear Amines | CYPs, MAOs, FMOs | N-dealkylation, N-oxidation, Oxidative Deamination | Low to Moderate | Shorter |
| Cyclopropylamines | CYPs, MAOs | Ring-opening, N-oxidation | Moderate to High | Longer (if ring is not metabolized) |
This table provides a generalized comparison. The actual metabolic profile of a compound is highly structure-dependent.
Experimental Assessment of Metabolic Stability: A Step-by-Step Protocol
To empirically determine the metabolic stability of novel compounds, in vitro assays using liver microsomes are the industry standard.[21][22][23][24][25] These subcellular fractions contain a high concentration of CYP enzymes.[23]
Workflow for In Vitro Microsomal Stability Assay
Caption: Workflow of an in vitro microsomal stability assay.
Detailed Protocol:
-
Preparation of Reagents:
-
Prepare a 1 M potassium phosphate buffer (pH 7.4).
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
Prepare an NADPH regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.
-
-
Incubation:
-
In a microcentrifuge tube, combine liver microsomes (final concentration 0.5 mg/mL), potassium phosphate buffer, and the test compound (final concentration 1 µM). Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.[22]
-
-
Quenching and Sample Preparation:
-
Immediately quench the reaction by adding the aliquot to a tube containing cold acetonitrile with an internal standard.
-
Vortex the samples and centrifuge at high speed to pellet the precipitated protein.
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant to an analysis plate.
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) using the equation: Clint = (0.693 / t½) / (mg/mL microsomal protein).
-
Mechanistic Insights into Amine Metabolism
Sources
- 1. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drug metabolic stability in early drug discovery to develop potential lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. N-oxidative transformation of free and N-substituted amine functions by cytochrome P450 as means of bioactivation and detoxication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Monoamine oxidase as a target for drug action] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sci-Hub. Mechanism of the N-Hydroxylation of Primary and Secondary Amines by Cytochrome P450 / Chemical Research in Toxicology, 2015 [sci-hub.sg]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes: Opposing Roles for the Secondary Hydroxylamine and Primary Amine Metabolites of Desipramine, (S)-Fluoxetine, and N-Desmethyldiltiazem - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyclopropylamine inactivation of cytochromes P450: role of metabolic intermediate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action [frontiersin.org]
- 14. hyphadiscovery.com [hyphadiscovery.com]
- 15. researchgate.net [researchgate.net]
- 16. In vitro metabolism of a model cyclopropylamine to reactive intermediate: insights into trovafloxacin-induced hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference [frontiersin.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Cyclopropylamine - Explore the Science & Experts | ideXlab [idexlab.com]
- 21. mercell.com [mercell.com]
- 22. merckmillipore.com [merckmillipore.com]
- 23. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 24. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 25. nuvisan.com [nuvisan.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
